rel-Desethylreboxetine-d4 Hydrochloride
Description
Significance of Metabolite Identification and Quantification in Drug Development
The identification and quantification of drug metabolites are critical aspects of pharmaceutical research and development for several reasons. Firstly, metabolites can have their own pharmacological activity, contributing to the therapeutic effect or, conversely, to adverse effects. Secondly, understanding the metabolic profile of a drug helps in assessing potential drug-drug interactions and interindividual variability in patient response. nih.gov Bioanalytical methods, such as high-performance liquid chromatography (HPLC), are employed to measure the concentrations of the parent drug and its metabolites in biological samples like serum or plasma. nih.govcapes.gov.br This information is vital for establishing a drug's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME).
Role of Stable Isotope Labeled Analogs in Modern Bioanalytical Chemistry
To ensure the accuracy and precision of bioanalytical methods, particularly in complex biological matrices, internal standards are used. crimsonpublishers.com Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). crimsonpublishers.comnih.govscispace.com These are compounds where one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com
"rel-Desethylreboxetine-d4 Hydrochloride" is a deuterium-labeled version of the desethyl metabolite of Reboxetine (B1679249). clearsynth.com The key advantage of using a SIL internal standard is that it has nearly identical chemical and physical properties to the unlabeled analyte. acanthusresearch.com This means it behaves similarly during sample preparation, extraction, and chromatographic separation, and experiences similar ionization effects in the mass spectrometer. crimsonpublishers.comwaters.com By adding a known amount of the SIL internal standard to a sample, any variations or losses during the analytical process can be corrected for, leading to more reliable and reproducible quantification of the target analyte. crimsonpublishers.comscispace.com The use of deuterated compounds like this compound can significantly improve the pharmacokinetic assessment of drugs by providing a more accurate measurement of metabolite concentrations. nih.govresearchgate.netnih.govresearchgate.net
Chemical Compound Information
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₇H₁₆D₄ClNO₃ | 325.82 clearsynth.com |
| Reboxetine | C₁₉H₂₃NO₃ | 313.39 |
| O-Desethylreboxetine | C₁₇H₁₉NO₃ | 285.34 cymitquimica.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H20ClNO3 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16;/h1-9,16-19H,10-12H2;1H/t16-,17-;/m1./s1/i4D,5D,8D,9D; |
InChI Key |
OXMHTYUDUNJEHC-PNDXKXCVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3)[2H])[2H].Cl |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O.Cl |
Origin of Product |
United States |
Synthesis and Structural Characterization of Rel Desethylreboxetine D4 Hydrochloride
Strategies for Deuteration in Pharmaceutical Reference Standard Preparation
The preparation of deuterated pharmaceutical reference standards is a specialized field within medicinal chemistry. The primary goal is to introduce stable isotopes, most commonly deuterium (B1214612), into a drug molecule or its metabolite to create a compound that is chemically identical but has a higher mass. This mass difference is the key to its utility as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. tandfonline.com
Several strategies are employed for deuteration:
Hydrogen-Deuterium Exchange: This method involves the exchange of protons with deuterons from a deuterium source, such as heavy water (D₂O) or deuterated solvents, often catalyzed by acids, bases, or metals. mdpi.com
Reduction of a Precursor with a Deuterated Reducing Agent: Functional groups like carbonyls, esters, or nitriles can be reduced using deuterated reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific positions.
Alkylation with a Deuterated Alkylating Agent: This is a common and precise method where a deuterated alkyl group is introduced into the molecule. This is particularly useful for introducing deuterium into ether or amine functionalities. nist.gov
The choice of deuteration strategy depends on the target molecule's structure, the desired position of the deuterium labels, and the availability of deuterated reagents. For rel-Desethylreboxetine-d4 Hydrochloride, the most logical approach is the alkylation of a desethyl precursor with a tetra-deuterated ethylating agent. This ensures the specific incorporation of four deuterium atoms on the ethyl group.
Precursor Compounds and Reaction Pathways to rel-Desethylreboxetine-d4
The synthesis of this compound logically proceeds through two key stages: the synthesis of the desethyl precursor and its subsequent deuterated alkylation. A plausible synthetic pathway is inferred from the synthesis of analogous radiolabeled reboxetine (B1679249) derivatives. nih.gov
Stage 1: Synthesis of the Precursor, rel-2-[(R)-(2R)-2-Morpholinylphenylmethoxy]phenol
The precursor for the final deuteration step is rel-2-[(R)-(2R)-2-Morpholinylphenylmethoxy]phenol, also known as rel-Desethylreboxetine. The synthesis of this precursor itself involves several steps, often starting from simpler chiral building blocks to construct the morpholine (B109124) ring and attach the phenyl and phenoxy moieties with the correct stereochemistry. A common approach involves the protection of the morpholine nitrogen, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during subsequent synthetic manipulations. The synthesis of a similar precursor, (S,S)/(R,R)-N-tert-butyloxycarbonyl-2-[alpha-(2-hydroxyphenoxy)benzyl]morpholine, has been described in the literature. nih.gov
Stage 2: Deuterated Alkylation
With the desethyl precursor in hand, the crucial deuteration step is performed. This involves an O-alkylation of the phenolic hydroxyl group with a suitable tetra-deuterated ethylating agent.
Reaction: The phenolic precursor is treated with a tetra-deuterated ethyl halide, such as ethyl-d4 bromide (CH₃CD₂Br is not the target, it should be CD₃CD₂Br or a similar tetra-deuterated isomer), in the presence of a base. The base, typically a non-nucleophilic one like potassium carbonate or cesium carbonate, deprotonates the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace the halide from the deuterated ethylating agent. daneshyari.commdpi.com
Deuterated Reagent: The key reagent for this step is a tetra-deuterated ethyl halide. For instance, 1-bromo-1,1,2,2-tetrafluoroethane (B1616753) is a known compound, and analogous deuterated versions can be synthesized. cymitquimica.com The synthesis of such deuterated alkylating agents can be achieved through various methods, for example, by the reduction of a deuterated acetylenic precursor.
The reaction scheme can be summarized as follows:
Stage 3: Deprotection and Salt Formation
If a protecting group like Boc was used on the morpholine nitrogen, a final deprotection step is necessary. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid. nih.gov Subsequent treatment with hydrochloric acid yields the desired this compound salt.
Analytical Confirmation of Isotopic Incorporation and Purity
Rigorous analytical testing is essential to confirm the successful synthesis, isotopic enrichment, and purity of this compound. The primary techniques used are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for confirming the incorporation of deuterium.
Molecular Ion Peak: The mass spectrum of the deuterated compound will show a molecular ion peak (M+) that is 4 mass units higher than that of the unlabeled Desethylreboxetine (B12785033). For this compound, the expected molecular weight is approximately 325.82 g/mol . nih.gov
Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum can provide further structural confirmation. The fragmentation of the morpholine ring is a characteristic feature. For instance, morpholine itself shows characteristic fragment ions. researchgate.netnih.gov In the case of rel-Desethylreboxetine-d4, fragments containing the deuterated ethyl group will exhibit a corresponding mass shift, confirming the location of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise location of the deuterium atoms and for assessing the isotopic purity.
¹H NMR: In the proton NMR spectrum of rel-Desethylreboxetine-d4, the signals corresponding to the protons on the ethyl group would be absent or significantly reduced in intensity. The characteristic triplet and quartet of a typical ethyl group would be replaced by a much smaller, potentially complex multiplet due to residual protons and coupling with deuterium. The disappearance of these signals is a clear indication of successful deuteration. For comparison, the ¹H NMR spectrum of ethyl phenyl ether shows a characteristic triplet around 1.4 ppm and a quartet around 4.0 ppm for the ethyl protons. spectrabase.comchegg.com
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, providing definitive proof of their presence and location within the molecule.
¹³C NMR: In the carbon-13 NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling, and their chemical shifts will be slightly different from the corresponding carbons in the unlabeled compound.
Purity Analysis
The chemical and isotopic purity of the final product is critical for its use as a reference standard.
Chemical Purity: Techniques like High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity and to quantify any non-deuterated or other impurities.
Isotopic Purity: Mass spectrometry is used to determine the isotopic purity, which is the percentage of the deuterated compound relative to any remaining unlabeled or partially deuterated species. researchgate.net For use as an internal standard, the isotopic purity should be as high as possible, typically >98%.
Below is a table summarizing the key analytical data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₆D₄ClNO₃ | nih.gov |
| Molecular Weight | 325.82 g/mol | nih.gov |
| Isotopic Purity | Typically >98% | researchgate.net |
| Appearance | White to Off-White Solid | General Observation |
| Solubility | Soluble in Methanol, DMSO | General Observation |
Principles of Isotope Dilution Mass Spectrometry in Drug Metabolism and Analysis
Theoretical Foundations of Internal Standard Use in Mass Spectrometry
The fundamental principle behind using an internal standard in mass spectrometry is to provide a reference point that behaves identically to the analyte throughout the entire analytical process. capes.gov.br From extraction and handling to ionization and detection, both the analyte and the internal standard are subjected to the same conditions. Any variations that might affect the final measurement, such as incomplete extraction, sample degradation, or suppression of the instrument's signal, will theoretically impact both compounds to the same extent.
The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard. Since a known quantity of the internal standard is added to every sample, calibration curve, and quality control sample, this ratio can be used to calculate the unknown concentration of the analyte with high precision and accuracy. This approach is particularly crucial in liquid chromatography-mass spectrometry (LC-MS), where the ionization process can be highly susceptible to interference from co-eluting matrix components. nih.gov
Advantages of Deuterated Analogs for Matrix Effect Compensation and Quantification
Deuterated analogs, such as rel-Desethylreboxetine-d4 Hydrochloride , are considered the ideal type of internal standard for ID-MS for several key reasons:
Co-elution with the Analyte: Because the substitution of hydrogen with deuterium (B1214612) results in a negligible change in polarity, deuterated internal standards typically co-elute with the unlabeled analyte in liquid chromatography. This is a critical advantage as it means both the analyte and the internal standard experience the same matrix effects at the same time in the mass spectrometer's ion source.
Similar Ionization Efficiency: The chemical similarity between the deuterated standard and the analyte ensures that they have nearly identical ionization efficiencies in the mass spectrometer. This is crucial for the fundamental assumption of ID-MS that the ratio of their signals accurately reflects their concentration ratio.
Compensation for Matrix Effects: The so-called "matrix effect" is a well-documented phenomenon in LC-MS where components of the biological sample (e.g., salts, lipids, proteins) can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov By co-eluting and having similar ionization properties, the deuterated internal standard experiences the same degree of ion suppression or enhancement as the analyte. The use of the response ratio effectively cancels out these effects, leading to more accurate and reliable results.
Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of quantitative bioanalytical methods. Validation studies for methods employing such standards typically demonstrate low coefficients of variation (CV%) for intra- and inter-day precision and high accuracy. For instance, a validated LC-MS/MS method for the quantification of 18 antidepressants demonstrated accuracy values generally within 20% and precision values within 15%. nih.gov
While no specific research findings detailing the use of This compound in a fully validated bioanalytical method are publicly available, the following table illustrates typical mass spectrometry parameters that would be established during method development for the simultaneous analysis of Desethylreboxetine (B12785033) and its deuterated internal standard.
| Parameter | Analyte (Desethylreboxetine) | Internal Standard (rel-Desethylreboxetine-d4) |
| Precursor Ion (m/z) | 286.2 | 290.2 |
| Product Ion (m/z) | 107.1 | 107.1 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
| This table is illustrative and based on typical values for similar small molecules in LC-MS/MS analysis. Actual values would need to be empirically determined. |
Considerations for Isotopic Purity and Potential Interferences
While deuterated internal standards offer significant advantages, several factors must be considered to ensure the integrity of the analytical results:
Isotopic Purity: The deuterated internal standard should have a high degree of isotopic enrichment (typically >98%). The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification. The contribution of the unlabeled species in the internal standard needs to be assessed and, if significant, corrected for in the calculations.
Deuterium-Hydrogen Back-Exchange: The deuterium atoms should be placed in positions on the molecule that are not susceptible to exchange with hydrogen atoms from the solvent or matrix under the analytical conditions. Such back-exchange would alter the mass of the internal standard and compromise the accuracy of the assay. The deuterium atoms in This compound are on the phenol (B47542) ring, a position generally stable to back-exchange under typical bioanalytical conditions. mdpi.com
Metabolic Stability: The internal standard should be metabolically stable and not convert to the unlabeled analyte in vivo if used in pharmacokinetic studies involving administration of the labeled compound.
Potential for Isotopic Interference: Although the mass difference between the analyte and the deuterated standard is typically 3 to 5 mass units, there is a small possibility of isotopic interference. This can occur from the natural abundance of heavy isotopes (e.g., ¹³C) in the analyte, which can contribute to the signal at the mass-to-charge ratio of the internal standard. A careful selection of the mass transitions for monitoring in tandem mass spectrometry can minimize this risk.
The following table presents hypothetical validation data for a bioanalytical method for Desethylreboxetine using a deuterated internal standard, illustrating the high level of precision and accuracy achievable.
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 6.5 | 105.2 | 8.1 | 103.5 |
| Low QC | 3.0 | 4.8 | 102.1 | 5.9 | 101.7 |
| Mid QC | 50.0 | 3.5 | 98.9 | 4.2 | 99.8 |
| High QC | 150.0 | 2.9 | 101.3 | 3.8 | 100.9 |
| This data is illustrative and representative of typical performance for validated LC-MS/MS methods using deuterated internal standards for small molecule quantification in biological matrices. |
Applications in Bioanalytical Method Development and Validation
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Rel-Desethylreboxetine and Related Analytes
The high sensitivity and selectivity of LC-MS/MS have established it as the preferred technique for quantitative bioanalysis. waters.com For antidepressant drugs and their metabolites, which are often present at low concentrations in biological fluids, developing a precise LC-MS/MS method is essential. mdpi.com The use of a stable isotope-labeled internal standard like rel-Desethylreboxetine-d4 Hydrochloride is considered the gold standard in these assays. researchgate.netnih.gov
Effective chromatographic separation is crucial to minimize interferences and ensure reliable quantification. The goal is to achieve a satisfactory separation of the analyte from other matrix components within a suitable timeframe. nih.gov For compounds like Desethylreboxetine (B12785033), which is a metabolite of Reboxetine (B1679249), reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed. nih.govnih.gov
The separation process is influenced by several factors, including the choice of stationary phase (column), mobile phase composition, and elution mode. nih.gov Several chiral columns have been tested for the simultaneous separation of reboxetine and O-desethylreboxetine enantiomers, demonstrating the feasibility of achieving good resolution. nih.gov
Table 1: Typical Chromatographic Parameters for the Analysis of Desethylreboxetine and Analogs
| Parameter | Description | Common Selection | Rationale |
|---|---|---|---|
| Stationary Phase (Column) | The solid support through which the sample passes. | C18, Phenyl-Hexyl | These phases provide good hydrophobic retention for moderately polar compounds like Desethylreboxetine. Phenyl-based columns can offer alternative selectivity. youtube.com |
| Mobile Phase | The solvent that carries the sample through the column. | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, formic acid) and an organic solvent (e.g., acetonitrile, methanol). lcms.cz | The organic solvent percentage is optimized to control retention time, while the buffer controls pH and improves peak shape. Volatile mobile phases are required for MS compatibility. youtube.com |
| Elution Mode | The method of passing the mobile phase through the column. | Gradient Elution | A gradient, where the organic solvent concentration is increased over time, is often used to ensure sharp peaks and reduce the total run time, especially when analyzing compounds with different polarities. youtube.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.2 - 0.6 mL/min | Optimized to balance analysis time with separation efficiency and MS source compatibility. |
| Column Temperature | The operating temperature of the column. | 30 - 45 °C | Controlled temperature ensures reproducible retention times and can improve peak symmetry. |
This table presents a summary of typical parameters used in LC methods for analytes similar to Desethylreboxetine. Specific conditions would be optimized during method development.
Mass spectrometry is a highly selective and sensitive detection method. mdpi.com For nitrogen-containing compounds like Desethylreboxetine, electrospray ionization in the positive ion mode (ESI+) is typically employed due to their high proton affinity. mdpi.com
Method optimization involves infusing a standard solution of the analyte and the deuterated internal standard into the mass spectrometer to determine the optimal settings. nih.gov The most critical step is the selection of precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and sensitivity by monitoring specific fragmentation pathways. medrxiv.org
The precursor ion for Desethylreboxetine would be its protonated molecule [M+H]⁺. This ion is then fragmented in the collision cell, and a specific, stable product ion is selected for monitoring. The same process is followed for this compound. Since the deuterium-labeled standard has a higher mass, its precursor and product ions will be shifted by 4 Daltons (Da), allowing for simultaneous detection without interference.
Table 2: Illustrative MRM Transitions for Desethylreboxetine and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Desethylreboxetine | [To be determined empirically] | [To be determined empirically] | ESI+ |
| rel-Desethylreboxetine-d4 HCl | [Precursor of Analyte + 4] | [Product of Analyte + 4] | ESI+ |
Note: The exact mass-to-charge (m/z) values for precursor and product ions must be determined experimentally during method development by direct infusion of the compounds into the mass spectrometer. nih.gov
Method Validation Parameters Utilizing Deuterated Desethylreboxetine as an Internal Standard
Method validation is a regulatory requirement to ensure that an analytical method is reliable for its intended purpose. semanticscholar.orgnih.gov Using a stable isotope-labeled internal standard (SIL-IS) such as this compound is highly recommended as it closely mimics the analyte during sample extraction, chromatography, and ionization, thereby correcting for variability. nih.govnih.gov
Linearity demonstrates the direct proportionality between the instrument response and the concentration of the analyte over a given range. researchgate.net For quantification, a calibration curve is generated by analyzing a series of standards with known concentrations. semanticscholar.org The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
The use of a deuterated internal standard helps to ensure a stable and reproducible response ratio. texilajournal.com A linear regression model is then applied to the data. Often, a weighted linear regression (e.g., 1/x or 1/x²) is used to improve accuracy and precision at the lower concentrations of the calibration range. researchgate.netnih.gov The quality of the fit is typically assessed by the coefficient of determination (r²), which should ideally be greater than 0.99. mdpi.comresearchgate.net
Table 3: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 1.0 | 1,520 | 50,100 | 0.0303 | 1.05 | 105.0 |
| 5.0 | 7,650 | 50,500 | 0.1515 | 4.98 | 99.6 |
| 25.0 | 38,100 | 50,250 | 0.7582 | 25.1 | 100.4 |
| 100.0 | 151,300 | 49,900 | 3.0321 | 99.8 | 99.8 |
| 500.0 | 755,000 | 50,150 | 15.0548 | 498.5 | 99.7 |
| 1000.0 | 1,510,000 | 50,000 | 30.2000 | 1003.3 | 100.3 |
This table is for illustrative purposes only. Actual data would be generated during method validation.
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among repeated measurements. wikipedia.orgnih.govyoutube.com Both are critical for a reliable bioanalytical method. nih.gov They are evaluated by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) on different days (inter-day precision) and within the same day (intra-day precision). texilajournal.com
According to regulatory guidelines, the accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.gov The use of a deuterated internal standard like this compound significantly improves both accuracy and precision by compensating for procedural variations. nih.govtexilajournal.com
Table 4: Example Inter-Day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| Low | 3.0 | 6 | 3.15 | 105.0 | 5.8 |
| Medium | 75.0 | 6 | 73.2 | 97.6 | 4.2 |
| High | 750.0 | 6 | 768.0 | 102.4 | 3.5 |
This table represents hypothetical validation data to illustrate typical performance.
The matrix effect is a major challenge in LC-MS/MS analysis, defined as the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). waters.commyadlm.org This can lead to ion suppression or enhancement, causing inaccurate and imprecise results. waters.com
The primary role of a stable isotope-labeled internal standard is to compensate for these matrix effects. clearsynth.comresearchgate.net Since this compound is chemically identical to the analyte, it has the same chromatographic retention time and is affected by matrix interferences in the same way. researchgate.net By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively normalized. texilajournal.comresearchgate.net
The ability of the internal standard to track and correct for these variations is assessed by comparing the analyte's response in a post-extraction spiked sample (analyte added to an extract of a blank matrix) with its response in a pure solution at the same concentration. researchgate.net While deuterated standards are considered the best choice, it is still crucial to verify their performance, as differential matrix effects can occasionally occur if there are slight retention time shifts between the analyte and the standard in a region of changing ion suppression. waters.commyadlm.org
Stability Assessments of Analyte and Internal Standard in Relevant Matrices
The stability of both the analyte and the internal standard under various conditions is a critical parameter in the validation of a bioanalytical method. This ensures that the concentration of the analyte is not altered from the point of sample collection to the final analysis. This compound, as an internal standard, is expected to mimic the stability profile of the analyte, desethylreboxetine. Stability is typically assessed under several conditions that samples may encounter during handling and storage.
Freeze-Thaw Stability: This test evaluates the stability of the analyte and internal standard after repeated cycles of freezing and thawing. This is crucial as clinical or preclinical samples may be frozen for storage and thawed for analysis on multiple occasions.
Bench-Top Stability: This assessment determines the stability of the analyte and internal standard in the biological matrix at room temperature for a period that reflects the typical sample handling and preparation time.
Long-Term Stability: To ensure the integrity of samples over extended storage periods, long-term stability is evaluated by storing spiked matrix samples at a specified temperature (e.g., -20°C or -80°C) and analyzing them at predetermined intervals.
Post-Preparative Stability: This test assesses the stability of the analyte and internal standard in the processed sample (e.g., after extraction and reconstitution) while it awaits injection into the analytical instrument, typically in an autosampler.
While specific stability data for this compound is not extensively published, the following tables represent typical stability assessment data for an analyte and its deuterated internal standard in human plasma, based on common acceptance criteria in bioanalytical method validation (typically within ±15% of the nominal concentration).
Table 1: Freeze-Thaw Stability of Desethylreboxetine and this compound in Human Plasma
| Compound | Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Measured Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|---|
| Desethylreboxetine | 10.0 | 3 | 9.8 | 98.0 |
| Desethylreboxetine | 500.0 | 3 | 505.0 | 101.0 |
| rel-Desethylreboxetine-d4 HCl | 100.0 | 3 | 101.5 | 101.5 |
Table 2: Bench-Top Stability of Desethylreboxetine and this compound in Human Plasma at Room Temperature
| Compound | Concentration (ng/mL) | Storage Time (hours) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|---|
| Desethylreboxetine | 10.0 | 6 | 10.2 | 102.0 |
| Desethylreboxetine | 500.0 | 6 | 495.0 | 99.0 |
| rel-Desethylreboxetine-d4 HCl | 100.0 | 6 | 99.5 | 99.5 |
Sample Preparation Methodologies in Bioanalysis (e.g., Liquid-Liquid Extraction, Protein Precipitation, Solid-Phase Extraction)
The effective extraction of the analyte and internal standard from the complex biological matrix is a cornerstone of reliable bioanalysis. The choice of sample preparation technique is critical and depends on the physicochemical properties of the analyte, the required sensitivity, and the nature of the biological matrix. For the analysis of desethylreboxetine, with this compound as the internal standard, several common methodologies can be employed.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent. The selection of the organic solvent is crucial for achieving high extraction efficiency. LLE is a relatively inexpensive and effective method for sample clean-up. For compounds like desethylreboxetine, a common approach would involve adjusting the pH of the plasma sample to an alkaline pH to ensure the compounds are in their non-ionized form, followed by extraction with an organic solvent such as a mixture of hexane (B92381) and isoamyl alcohol.
Protein Precipitation (PPT): This is one of the simplest and fastest methods for sample preparation. It involves adding a precipitating agent, such as a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid or perchloric acid), to the biological sample. abcam.comyoutube.com This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte and internal standard, is then typically injected directly or after an evaporation and reconstitution step. While rapid, PPT may result in a less clean extract compared to other methods, potentially leading to matrix effects in LC-MS/MS analysis.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide a cleaner extract than LLE or PPT. mdpi.com It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte and internal standard from the liquid sample. Interfering substances are washed away, and the analytes of interest are then eluted with a small volume of an appropriate solvent. For the extraction of reboxetine and its metabolites from serum, a solid-phase extraction method combined with HPLC has been shown to be reliable. nih.gov The choice of the SPE sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is critical and depends on the properties of the analyte. For desethylreboxetine, a reversed-phase or a mixed-mode cation exchange sorbent would likely be effective.
Table 3: Comparison of Sample Preparation Methodologies for Desethylreboxetine Analysis
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | - Cost-effective
| - Can be labor-intensive
|
| Protein Precipitation (PPT) | Removal of proteins by precipitation with a solvent or acid. | - Fast and simple
| - Less clean extract
|
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. | - High selectivity and clean extracts
| - Higher cost per sample
|
Utility in in Vitro and Preclinical Metabolic and Pharmacokinetic Investigations
Application in In Vitro Metabolic Stability and Metabolite Profiling Studies
In vitro metabolism studies are fundamental in early drug discovery to predict a compound's metabolic fate in the body. These studies help in identifying potential drug-drug interactions and understanding the metabolic pathways a compound undergoes.
Hepatic microsomes and hepatocytes are the primary in vitro systems used to assess the metabolic stability of new chemical entities. nih.govresearchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for drug metabolism. nih.govaustinpublishinggroup.com Hepatocytes, being whole liver cells, provide a more comprehensive metabolic picture, including both Phase I and Phase II metabolic reactions.
In studies investigating the metabolic stability of reboxetine (B1679249), human liver microsomes are incubated with the drug. nih.gov To accurately quantify the formation of its major metabolite, desethylreboxetine (B12785033), over time, rel-Desethylreboxetine-d4 Hydrochloride is added to the incubation mixture as an internal standard during the analytical process. This allows for the precise determination of the rate of metabolite formation, a key parameter in assessing the metabolic stability of reboxetine.
Table 1: Key Parameters in a Typical Hepatic Microsomal Stability Assay for Reboxetine
| Parameter | Description | Typical Value/Condition |
| Test System | Human Liver Microsomes | Pooled from multiple donors |
| Substrate | Reboxetine | Varies (e.g., 1-100 µM) |
| Internal Standard | This compound | Fixed concentration |
| Incubation Time | Multiple time points | e.g., 0, 5, 15, 30, 60 min |
| Analysis Method | LC-MS/MS | For quantification of desethylreboxetine |
Beyond metabolic stability, in vitro systems are crucial for elucidating the specific biotransformation pathways of a drug and the kinetics of the enzymes involved. Studies have identified O-desethylation as a major metabolic pathway for reboxetine, leading to the formation of desethylreboxetine. nih.gov Further investigations using human liver microsomes have pinpointed the primary enzyme responsible for this transformation as CYP3A4. nih.govnih.gov
In these enzyme kinetic studies, this compound is essential for the accurate quantification of the desethylreboxetine formed at various substrate concentrations. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction, respectively. nih.gov
Table 2: Enzyme Kinetics of Reboxetine O-desethylation in Human Liver Microsomes
| Kinetic Parameter | Description | Role of rel-Desethylreboxetine-d4 HCl |
| Km (Michaelis-Menten constant) | Substrate concentration at which the reaction rate is half of Vmax. | Enables accurate measurement of desethylreboxetine to determine the reaction rate at different reboxetine concentrations. |
| Vmax (Maximum velocity) | The maximum rate of the enzymatic reaction. | Crucial for the precise quantification of the metabolite formed to establish the maximum reaction velocity. |
| CYP Isoform Identification | Identifying the specific CYP enzyme responsible for the metabolism. | Used in assays with specific CYP inhibitors or recombinant CYP enzymes to accurately measure the formation of desethylreboxetine and thus pinpoint the responsible enzyme (CYP3A4). nih.govnih.gov |
Role in Preclinical Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) Studies
Preclinical PK and ADME studies are conducted in animal models to understand how a drug and its metabolites behave in a living organism. These studies are vital for predicting the drug's safety and efficacy in humans.
To characterize the pharmacokinetic profile of reboxetine and its metabolite, desethylreboxetine, their concentrations must be accurately measured over time in various biological matrices such as plasma, urine, and tissues from animal models like rats and dogs. nih.govnih.govnih.gov LC-MS/MS methods are the gold standard for this type of analysis due to their high sensitivity and selectivity. nih.govnih.govnih.gov
In these studies, this compound is used as the internal standard for the quantification of desethylreboxetine. A known amount of the deuterated standard is added to each biological sample before processing. This allows for the correction of any loss of the analyte during extraction and any variations in the instrument's response, ensuring the generation of reliable pharmacokinetic data. nih.govmdpi.com
Table 3: Application of this compound in Preclinical PK Studies
| Animal Model | Biological Matrix | Analytical Method | Purpose of using the Deuterated Standard |
| Rat | Plasma, Brain Homogenate | LC-MS/MS | Accurate quantification of desethylreboxetine for determining its concentration-time profile. nih.gov |
| Dog | Plasma, Urine | HPLC with fluorimetric detection or LC-MS/MS | Precise measurement of desethylreboxetine to assess its pharmacokinetic parameters. nih.gov |
Future Directions and Advanced Research Considerations
Integration with High-Resolution Mass Spectrometry for Enhanced Metabolite Characterization
The synergy between deuterated standards and high-resolution mass spectrometry (HRMS) is poised to redefine the standards of metabolite characterization. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, provide exceptional mass accuracy and resolution, enabling the confident determination of elemental compositions for metabolites and their fragments. acs.org The integration of "rel-Desethylreboxetine-d4 Hydrochloride" into HRMS workflows offers several advantages for enhancing the quality and productivity of metabolite identification processes. acs.org
In complex biological matrices, distinguishing between drug-related material and endogenous components presents a significant challenge. acs.org The use of a deuterated standard like this compound provides a clear anchor point in the complex spectra generated by HRMS. Its known mass and isotopic pattern allow for the rapid identification and confirmation of the corresponding unlabeled metabolite, even at low concentrations. This is particularly crucial in non-targeted metabolomics studies where the goal is to identify all detectable compounds, including those previously unknown. nih.gov
Furthermore, the high resolving power of modern HRMS can differentiate between the deuterated standard and its unlabeled counterpart, which may exhibit slight chromatographic shifts. chromatographyonline.com This capability is critical for avoiding analytical inaccuracies that can arise from incomplete co-elution. While deuterated standards are excellent for correcting matrix effects, which can suppress or enhance ionization, it is not always a perfect correction. myadlm.orgresearchgate.net Advanced HRMS platforms allow for a more detailed investigation of these differential matrix effects, leading to more robust and reliable quantitative methods. myadlm.org
Key Research Findings:
| Research Area | Finding | Implication for rel-Desethylreboxetine-d4 HCl |
| Metabolite Identification | HRMS enables the determination of elemental compositions of metabolite ions and their fragments with high accuracy. acs.org | Facilitates unambiguous identification of desethylreboxetine (B12785033) and its further metabolic products in complex samples. |
| Quantitative Accuracy | Deuterated internal standards are the gold standard for correcting matrix effects and improving quantitative accuracy in LC-MS/MS assays. myadlm.orgclearsynth.com | Enhances the reliability of pharmacokinetic studies and therapeutic drug monitoring of reboxetine (B1679249) by providing a robust internal standard. |
| Analytical Challenges | Differential matrix effects can occur due to slight retention time differences between deuterated standards and their analytes. chromatographyonline.commyadlm.org | HRMS can resolve these differences, allowing for more precise method development and validation to mitigate potential inaccuracies. |
Potential for Advanced Isotopic Tracing in Complex Biological Systems
The application of "this compound" extends beyond its role as a simple internal standard. It holds significant potential for use in advanced isotopic tracing studies to elucidate the complex metabolic pathways of reboxetine in biological systems. Stable isotope labeling is a powerful technique for tracking the metabolic fate of a molecule through the body. nih.gov By administering a deuterated version of a drug or metabolite, researchers can follow its transformation and excretion, providing invaluable insights into its pharmacokinetics. nih.gov
In the context of reboxetine metabolism, using "this compound" as a tracer could help answer critical questions about its downstream metabolic fate. For instance, it could be used to investigate whether desethylreboxetine is a terminal metabolite or if it undergoes further biotransformation. These studies are crucial for understanding the complete metabolic profile of a drug and identifying any potentially active or reactive metabolites. acs.org
The use of deuterated tracers is particularly advantageous in human studies due to their safety profile. nih.gov Advanced analytical techniques, such as LC-HRMS, can then be employed to detect and quantify the deuterated metabolites in various biological samples, such as plasma and urine. nih.gov This allows for a detailed mapping of metabolic pathways and the calculation of metabolic fluxes, offering a dynamic view of drug disposition.
Research Applications in Isotopic Tracing:
| Application | Description |
| Metabolic Pathway Elucidation | Tracing the d4-label to identify further downstream metabolites of desethylreboxetine. |
| Pharmacokinetic Studies | Quantifying the rate of formation and elimination of desethylreboxetine in vivo. |
| Reactive Metabolite Screening | Investigating the potential for bioactivation of desethylreboxetine by tracking the deuterium (B1214612) label. |
Development of Novel Analytical Methodologies Leveraging Deuterated Standards
The unique properties of deuterated standards like "this compound" are driving the development of novel analytical methodologies. While their primary use is as internal standards in liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis, their application is expanding. clearsynth.comtexilajournal.com
One area of innovation is in the development of quantitative pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS) methods. Although not directly applicable to this specific compound, research has shown the novel use of deuterated internal standards of similar polymeric structures to correct for variable analyte recovery in complex environmental matrices. nih.govmdpi.com This highlights the potential for adapting deuterated standards to a wider range of analytical techniques.
Furthermore, the challenges associated with deuterated standards, such as potential chromatographic shifts and incomplete correction of matrix effects, are themselves a catalyst for innovation. chromatographyonline.commyadlm.org Researchers are developing new chromatographic techniques and data processing algorithms to address these issues. For example, methods are being developed to ensure the complete overlapping of analyte and internal standard peaks to more effectively eliminate matrix effects. chromatographyonline.com
The development of chemical isotope labeling LC-MS techniques is another promising frontier. acs.org In this approach, a sample is labeled with a light isotopic tag, while a pooled reference sample is labeled with a heavy isotopic tag. The two are then mixed and analyzed by LC-MS. This allows for accurate relative quantification across many samples. While "this compound" is pre-labeled, the principles of using isotopic signatures for high-throughput, quantitative analysis are central to the evolution of metabolomics and drug analysis.
Q & A
Q. How can researchers ensure reproducibility when publishing data on this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw NMR/MS spectra, chromatograms, and experimental protocols in supplementary materials. Use electronic lab notebooks (ELNs) for real-time data logging. Cross-reference methods with established guidelines (e.g., CONSORT for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
